molecular formula C29H35NO3 B024294 22-Hydroxy Mifepristone-d6 CAS No. 105012-15-5

22-Hydroxy Mifepristone-d6

Cat. No.: B024294
CAS No.: 105012-15-5
M. Wt: 445.6 g/mol
InChI Key: ULLTWLWXPJPTQG-QYQUYBGJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Mifepristone is a primary metabolite of Mifepristone, offering researchers a critical tool for investigating the complex pharmacology and metabolic pathways of steroid receptor antagonists. This compound retains significant affinity for progesterone and glucocorticoid receptors, serving as a pivotal reference standard in pharmacokinetic and metabolism studies. Its primary research value lies in elucidating the biotransformation and clearance mechanisms of its parent drug, aiding in the understanding of efficacy, duration of action, and potential drug-drug interactions. Furthermore, Hydroxy Mifepristone is utilized in biochemical assays to dissect the nuanced effects of selective receptor modulation on cellular processes, gene expression, and signal transduction pathways. It enables detailed studies in endocrinology, oncology, and neurobiology, particularly in models exploring the cross-talk between steroid hormone signaling and other regulatory systems. Researchers employ this metabolite to advance the development of analytical methods for biomarker detection and to support preclinical research aimed at optimizing therapeutic strategies targeting steroid receptors.

Properties

CAS No.

105012-15-5

Molecular Formula

C29H35NO3

Molecular Weight

445.6 g/mol

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29+/m0/s1

InChI Key

ULLTWLWXPJPTQG-QYQUYBGJSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C

Synonyms

(11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one;  RU 42698; 

Origin of Product

United States

Preparation Methods

1a. In Vivo Hydroxylation via CYP3A4

Hydroxy mifepristone is predominantly formed in vivo through hepatic metabolism of mifepristone, catalyzed by the CYP3A4 enzyme. This oxidative hydroxylation occurs at the 22-position of the steroid backbone, yielding 22-hydroxy-mifepristone (22-OH-mifepristone). In a clinical case study, maternal blood samples collected after pharmacological abortion contained 176.9 ng/mL of 22-OH-mifepristone, alongside other metabolites such as N-desmethyl-mifepristone. The metabolic pathway involves sequential demethylation and hydroxylation steps, with CYP3A4 acting as the primary catalyst for both reactions.

1b. In Vitro Enzymatic Synthesis

While in vivo metabolism remains the primary source of hydroxy mifepristone, in vitro models using human liver microsomes and recombinant CYP3A4 enzymes have replicated this process. Incubation of mifepristone with NADPH-fortified microsomal fractions generates hydroxylated metabolites within 60–90 minutes, mimicking physiological conditions. This method allows for controlled production of hydroxy mifepristone in laboratory settings, though yields depend on enzyme activity and substrate concentration.

Chemical Synthesis Approaches

2b. Purification and Isolation Techniques

Post-synthesis purification of hydroxy mifepristone employs silica gel column chromatography with petroleum ether/ethyl acetate (4:1 v/v) eluents, a method validated for analogous steroids. Liquid-liquid extraction (LLE) using tert-butyl-methyl ether at pH 9 further isolates the compound from biological matrices, achieving recovery rates of 96.3–114.7%. Final products are characterized by low hygroscopicity and stability at room temperature when stored in anhydrous organic solvents.

Analytical Characterization of Hydroxy Mifepristone

3a. Chromatographic Methods

UHPLC-QqQ-MS/MS is the gold standard for quantifying hydroxy mifepristone in complex matrices. A validated method utilizes a Kinetex XB-C18 column (2.1 × 150 mm, 2.6 μm) with gradient elution (0.1% formic acid in acetonitrile/water). Hydroxy mifepristone elutes at 8.2 minutes under these conditions, with a limit of quantification (LOQ) of 0.5 ng/mL.

3b. Spectroscopic and Mass Spectrometric Analysis

Structural confirmation relies on tandem mass spectrometry (MS/MS) with electrospray ionization (ESI+). Hydroxy mifepristone exhibits a precursor ion at m/z 446.2 and product ions at m/z 358.3 (C<sub>22</sub>H<sub>27</sub>O<sub>4</sub><sup>+</sup>) and m/z 120.2 (C<sub>8</sub>H<sub>10</sub>N<sup>+</sup>), corresponding to cleavage at the hydroxylated side chain. Collision energies of −20 V optimize fragmentation for reproducible detection.

Comparative Evaluation of Preparation Methodologies

Parameter In Vivo Metabolism In Vitro Enzymatic Synthesis
Yield Variable (dependent on CYP activity)30–50% (optimized conditions)
Purity 85–90% (requires purification)>95% (post-chromatography)
Time 24–48 hours2–4 hours
Scalability Limited to physiological outputHigh (microsomal batch processing)

In vivo methods remain indispensable for studying endogenous metabolite profiles, while in vitro synthesis offers scalability for pharmaceutical applications.

Chemical Reactions Analysis

RU 42698 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or convert it into other functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Endocrinological Applications

2.1 Cushing's Syndrome Treatment

Hydroxy mifepristone is utilized for managing hyperglycemia in patients with Cushing's syndrome, particularly those with type 2 diabetes or glucose intolerance. It acts by blocking cortisol's effects at the glucocorticoid receptor level, helping to regulate blood sugar levels without reducing cortisol production . Clinical trials have demonstrated significant improvements in glycemic control and insulin sensitivity among treated patients .

2.2 Investigational Uses in Cancer Therapy

Recent studies have explored the potential of mifepristone and its analogs in treating various cancers, including breast and prostate cancer. The compound's ability to inhibit progesterone and glucocorticoid receptors may contribute to tumor growth inhibition . Hydroxy mifepristone could represent a more targeted approach with potentially reduced side effects compared to traditional therapies.

Antiviral Properties

Emerging research indicates that mifepristone analogs possess antiviral properties, particularly against viruses like Venezuelan equine encephalitis virus (VEEV). A study demonstrated that new analogs showed enhanced antiviral activity while minimizing cytotoxicity, suggesting a promising avenue for developing antiviral therapeutics based on hydroxy mifepristone .

Pharmacokinetics and Safety Profile

Hydroxy mifepristone shares a similar pharmacokinetic profile with its parent compound, exhibiting high bioavailability and extensive protein binding (approximately 98%). Its safety profile is well-established due to the extensive clinical use of mifepristone; however, adverse effects such as prolonged bleeding and infection risk must be monitored closely during treatment .

Table 1: Summary of Clinical Applications

ApplicationMechanism of ActionEvidence/Case Studies
Medical AbortionProgesterone receptor antagonismMultiple studies confirm safety & efficacy
Cushing's SyndromeGlucocorticoid receptor antagonismPhase III trials show improved glycemic control
Early Pregnancy LossEnhances efficacy of misoprostolImproved success rates reported
Antiviral ActivityInhibition of viral replicationNew analogs show promise against VEEV

Mechanism of Action

RU 42698 exerts its effects primarily through its interaction with glucocorticoid receptors. It competes with endogenous glucocorticoids for receptor binding, thereby inhibiting their activity. This mechanism is similar to that of Mifepristone, but RU 42698’s specific effects and potency may vary due to its structural differences . The molecular targets and pathways involved include the glucocorticoid receptor signaling pathway and related downstream effects .

Comparison with Similar Compounds

Table 1: Structural Features of Mifepristone and Analogues

Compound 17-Position Substituent Key Modifications vs. Mifepristone
Mifepristone Hydroxy, 1-propynyl Reference compound
Ulipristal Acetate Acetoxy group Enhanced PR antagonism; emergency contraceptive
Desmethyl-mifepristone Demethylated aniline Reduced glucocorticoid receptor (GR) binding
Trifluoromethyl-mifepristone Trifluoromethyl group Increased metabolic stability
Asoprisnil Unsaturated lactone Mixed PR agonist-antagonist activity

Source:

These modifications influence receptor binding affinity, metabolic stability, and clinical applications. For example, Ulipristal Acetate’s acetoxy group enhances its use in emergency contraception, while Asoprisnil’s lactone moiety confers partial PR agonism .

Receptor Binding and Selectivity

Mifepristone and its analogs exhibit varied interactions with steroid receptors (Table 2).

Table 2: Receptor Activity Profiles

Compound PR Activity GR Binding Androgen Receptor (AR) Activity
Mifepristone Antagonist Yes Antiandrogen (binds AR, recruits corepressors)
Asoprisnil Mixed agonist-antagonist Minimal Not reported
Ulipristal Acetate Antagonist Minimal Not reported
CDB-2914 Antagonist Yes Not reported

Source:

Mifepristone’s GR binding limits its long-term use due to adrenal suppression risks, whereas Ulipristal and Asoprisnil show reduced GR interaction .

Table 3: Clinical Indications and Outcomes

Compound Primary Indications Efficacy Outcomes
Mifepristone Leiomyoma, emergency contraception (EC), labor induction Reduces fibroid volume (25–50%), reverses ovarian cancer drug resistance
Ulipristal Acetate EC, leiomyoma 98% pregnancy prevention in EC; reduces menstrual bleeding
Asoprisnil Leiomyoma Induces amenorrhea; no hypoestrogenism
Aglepristone Veterinary use (mammary tumors) Not studied in humans

Source:

Mifepristone’s ability to reverse chemoresistance in ovarian cancer cells (via downregulation of glycosphingolipid CMH) is unique among SPRMs .

Adverse Effects :

  • Mifepristone : Endometrial hyperplasia (OR 31.65 vs. placebo), GR-mediated adrenal suppression .
  • Asoprisnil : Minimal GR interaction; cystic glandular dilatation in endometrium .
  • Ulipristal Acetate : Lower endometrial risk; transient ovarian cyst formation .

Biological Activity

Hydroxy mifepristone, a derivative of mifepristone, is primarily recognized for its biological activity as a glucocorticoid receptor antagonist. This compound has garnered interest due to its potential therapeutic applications, particularly in conditions associated with excessive glucocorticoid levels, such as Cushing's syndrome and treatment-resistant depression. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of hydroxy mifepristone, supported by data from various studies and case reports.

Hydroxy mifepristone exerts its biological effects primarily through the antagonism of glucocorticoid and progesterone receptors. At low doses, it selectively inhibits progesterone receptors, while at higher doses, it blocks cortisol's action at the glucocorticoid receptor. This dual action leads to an increase in circulating cortisol levels due to feedback mechanisms involving the hypothalamic-pituitary-adrenal (HPA) axis, which can be beneficial in managing conditions like hypercortisolism associated with Cushing's syndrome .

Pharmacokinetics

The pharmacokinetics of hydroxy mifepristone reveal rapid absorption and extensive metabolism. Following oral administration, peak plasma concentrations are typically reached within 1-2 hours. The drug is highly protein-bound (approximately 98%), primarily to albumin and alpha-1-acid glycoprotein (AAG). Notably, AAG binding becomes saturable at doses above 100 mg .

Table 1: Pharmacokinetic Parameters of Hydroxy Mifepristone

ParameterValue
Peak Plasma Concentration (Cmax)1.98 mg/L (90 min post-dose)
Half-life18-30 hours
BioavailabilityApproximately 69%
Protein Binding98%

Biological Effects

Hydroxy mifepristone has demonstrated significant biological effects in various clinical settings:

  • Cushing's Syndrome : In patients with endogenous Cushing's syndrome, hydroxy mifepristone has been shown to improve glycemic control and reduce body weight. Phase III trials indicated a notable reduction in blood glucose levels and increased insulin sensitivity .
  • Post-Traumatic Stress Disorder (PTSD) : A case study involving three treatment-resistant PTSD patients revealed that administration of hydroxy mifepristone resulted in a significant reduction in PTSD symptoms as measured by the PTSD Checklist for DSM-5 (PCL-5). Two out of three patients no longer met the diagnostic criteria following treatment .
  • Psychotic Depression : Research indicates that hydroxy mifepristone may help regulate the HPA axis in patients suffering from psychotic depression, leading to decreased symptoms and improved overall mood stability .

Safety Profile

The safety profile of hydroxy mifepristone is generally favorable; however, it is associated with some adverse effects primarily linked to its pharmacological activity:

  • Common Adverse Effects : Fatigue, nausea, vomiting, headache, and arthralgia have been reported as common side effects following treatment .
  • Hormonal Effects : Due to its action on hormone receptors, patients may experience alterations in menstrual cycles or other hormonal imbalances.
  • Long-term Safety : Ongoing studies are necessary to fully understand the long-term safety implications of hydroxy mifepristone use.

Case Study 1: Efficacy in PTSD

In a controlled study involving three patients with treatment-resistant PTSD:

  • Intervention : Mifepristone (600-1200 mg/day) for one week.
  • Outcome : Significant reduction in PTSD symptoms was observed in two patients who maintained improvements during follow-up assessments .

Case Study 2: Management of Cushing's Syndrome

A Phase III trial assessed the efficacy of hydroxy mifepristone in managing hypercortisolism:

  • Participants : Adults with Cushing's syndrome.
  • Results : Improved glycemic control and reduced body weight were noted among participants who received hydroxy mifepristone compared to placebo groups .

Q & A

Basic: What experimental models are optimal for studying mifepristone’s effects on lifespan extension?

Methodological Answer:
The fruit fly (Drosophila melanogaster) is a validated model for studying mifepristone’s lifespan-extending effects due to its genetic tractability and conserved hormonal pathways. Key protocols include:

  • Strain selection : Use wild-type or mutant strains (e.g., Dhr96[1] mutants) to investigate lipid metabolism interactions .
  • Dosage : Administer 200 µg/mL mifepristone in dietary yeast paste, ensuring consistency across replicates .
  • Outcome measures : Track survival curves using Kaplan-Meier analysis and Cox proportional hazards models to account for covariates like mating status .

Advanced: How can researchers resolve contradictions in mifepristone’s efficacy across neurocognitive and clinical trials?

Methodological Answer:
Contradictions (e.g., variable improvements in spatial working memory in bipolar disorder trials) require:

  • Meta-analysis : Pool data from randomized controlled trials (RCTs) using PRISMA guidelines, stratifying by dosage (e.g., 600 mg/day vs. 1,200 mg/day) and outcome measurement timelines (3 vs. 7 weeks) .
  • Sensitivity analysis : Exclude studies with high risk of bias (e.g., unblinded trials) to isolate mifepristone-specific effects .
  • Mechanistic studies : Pair clinical data with preclinical models (e.g., glucocorticoid receptor knockout mice) to disentangle antiglucocorticoid vs. antiprogestin actions .

Basic: What protocols ensure accurate quantification of mifepristone in plasma samples?

Methodological Answer:
High-performance liquid chromatography (HPLC) coupled with triple quadrupole mass spectrometry provides sensitivity down to 0.1 ng/mL:

  • Sample preparation : Use protein precipitation with acetonitrile and centrifugation at 14,000 rpm to isolate mifepristone .
  • Calibration : Include internal standards (e.g., deuterated mifepristone) to correct for matrix effects .
  • Validation : Assess precision (<15% CV) and accuracy (85–115% recovery) across three QC concentrations .

Advanced: How should lipidomic studies be designed to investigate mifepristone’s metabolic effects?

Methodological Answer:

  • Model selection : Use Drosophila with mutations in lipid-regulating genes (e.g., Dhr96[1]) to identify mifepristone’s lipid modulation pathways .
  • Data acquisition : Perform untargeted lipidomics via LC-MS/MS, covering triglycerides (TGs), fatty acids (FAs), and phospholipids. Normalize data to total protein content .
  • Analysis : Apply multivariate statistics (e.g., PCA) to cluster lipid profiles and identify differentially abundant species linked to lifespan extension .

Basic: What are the key considerations for designing RCTs on mifepristone’s labor induction efficacy?

Methodological Answer:

  • Population : Enroll women with unfavorable Bishop scores (<6) and gestational age ≥37 weeks .
  • Blinding : Use placebo-controlled designs with identical appearance and administration schedules .
  • Outcomes : Measure time-to-delivery, cesarean section rates, and neonatal hypoglycemia incidence. Apply intention-to-treat analysis to minimize attrition bias .

Advanced: How can drug-drug interaction risks be mitigated in mifepristone-based therapies?

Methodological Answer:

  • In vitro screening : Use human liver microsomes to assess CYP3A4/2C8/2C19 inhibition/induction. Calculate IC₅₀ values to predict clinical relevance .
  • In vivo studies : Conduct crossover trials with probe substrates (e.g., midazolam for CYP3A4) to quantify interaction magnitudes. Adjust dosing intervals for drugs with narrow therapeutic indices .
  • Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate interactions in comorbid populations (e.g., Cushing’s syndrome patients on multiple medications) .

Basic: What molecular techniques validate mifepristone’s receptor antagonism in vitro?

Methodological Answer:

  • Competitive binding assays : Use radiolabeled progesterone ([³H]-progesterone) in human endometrial cell lines. Calculate Ki values to compare affinity across receptor subtypes .
  • Transcriptional assays : Co-transfect cells with glucocorticoid/progesterone response element (GRE/PRE)-luciferase reporters. Measure luminescence suppression post-mifepristone treatment .

Advanced: What strategies improve reproducibility in lifespan studies using mifepristone?

Methodological Answer:

  • Standardized diets : Use defined dietary formulations (e.g., 10% sucrose/yeast agar) to minimize batch variability in Drosophila studies .
  • Environmental controls : Maintain constant temperature (25°C) and humidity (60–70%) with 12:12 light-dark cycles .
  • Data transparency : Publish raw survival curves, lipidomics datasets, and code for survival analyses in supplementary materials .

Basic: How do antiglucocorticoid effects complicate mifepristone’s therapeutic applications?

Methodological Answer:

  • HPA axis feedback : Monitor ACTH and cortisol levels in clinical trials, as mifepristone’s glucocorticoid antagonism can paradoxically elevate cortisol in Cushing’s disease .
  • Dose titration : Start with low doses (50–100 mg/day) and titrate based on symptom response and adrenal function tests .

Advanced: What computational tools predict mifepristone’s off-target effects in aging research?

Methodological Answer:

  • Network pharmacology : Use STRING or KEGG databases to map mifepristone’s interactome (e.g., linking Dhr96, lipid transporters, and mitochondrial proteins) .
  • Machine learning : Train classifiers on Drosophila transcriptomic data to identify aging-related pathways (e.g., mitophagy) modulated by mifepristone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22-Hydroxy Mifepristone-d6
Reactant of Route 2
Reactant of Route 2
22-Hydroxy Mifepristone-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.